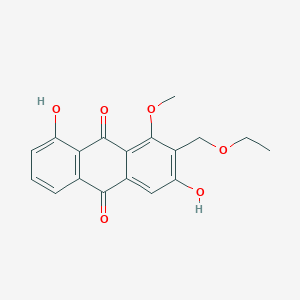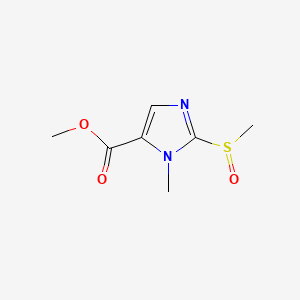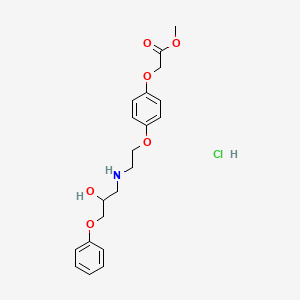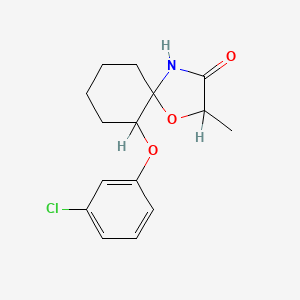
Enilospirone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enilospirone involves the reaction of 6-(3-chlorophenoxy)-2-methyl-1-oxa-4-azaspiro[4.5]decan-3-one with appropriate reagents under controlled conditions . The detailed synthetic route typically includes steps such as chlorination, etherification, and spirocyclization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, altering the oxidation state of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Potential therapeutic agent for treating anxiety, depression, and other psychiatric disorders.
Industry: Utilized in the development of new pharmacological agents targeting the 5-hydroxytryptamine 1A receptor.
Mechanism of Action
Enilospirone exerts its effects by selectively binding to the 5-hydroxytryptamine 1A receptor . This interaction modulates the activity of serotonin, a key neurotransmitter involved in mood regulation. The binding of this compound to the receptor leads to changes in intracellular signaling pathways, ultimately influencing neuronal activity and behavior .
Comparison with Similar Compounds
Buspirone: Another azapirone compound with similar 5-hydroxytryptamine 1A receptor agonist properties.
Tandospirone: Shares a similar mechanism of action and therapeutic applications.
Uniqueness: Enilospirone is unique due to its specific binding affinity and efficacy at the 5-hydroxytryptamine 1A receptor . Compared to buspirone and tandospirone, this compound may offer distinct advantages in terms of potency and side effect profile .
Properties
CAS No. |
59798-73-1 |
|---|---|
Molecular Formula |
C15H18ClNO3 |
Molecular Weight |
295.76 g/mol |
IUPAC Name |
(2R,6R)-6-(3-chlorophenoxy)-2-methyl-1-oxa-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C15H18ClNO3/c1-10-14(18)17-15(20-10)8-3-2-7-13(15)19-12-6-4-5-11(16)9-12/h4-6,9-10,13H,2-3,7-8H2,1H3,(H,17,18)/t10-,13-,15?/m1/s1 |
InChI Key |
PSHBCUHYCLAGPZ-BAOLWLNASA-N |
SMILES |
CC1C(=O)NC2(O1)CCCCC2OC3=CC(=CC=C3)Cl |
Isomeric SMILES |
C[C@@H]1C(=O)NC2(O1)CCCC[C@H]2OC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1C(=O)NC2(O1)CCCCC2OC3=CC(=CC=C3)Cl |
Synonyms |
3726 CERM 3726CERM 6-(3-chloro)-phenoxy-2-methyl-1-oxa-4-azospiro-(4,5)decane-3-one CERM 3726 enilospirone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


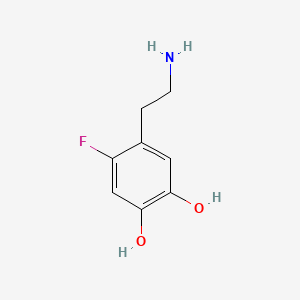
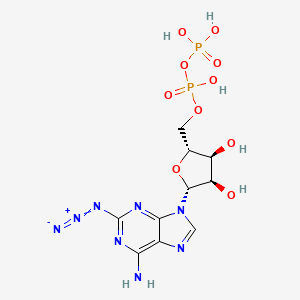
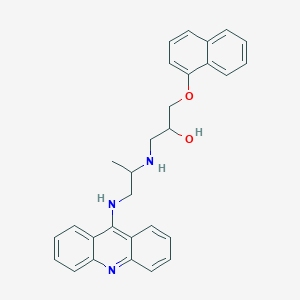

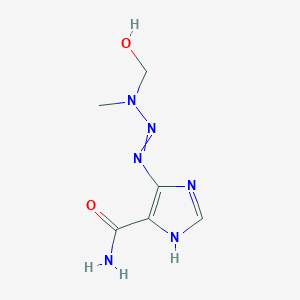
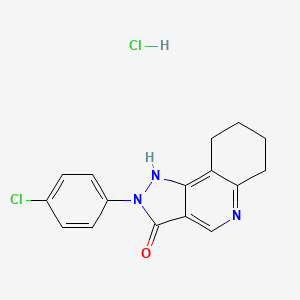
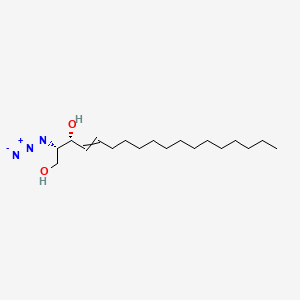
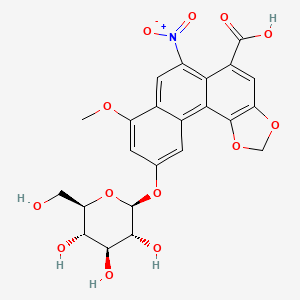
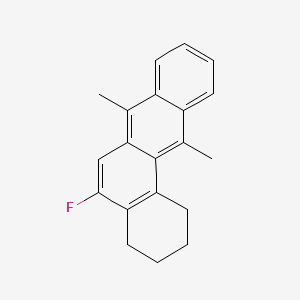
![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)
